2-ethyl-N-[2-(hydroxymethyl)-3-(1-methylpyrazol-4-yl)propyl]benzenesulfonamide
Description
2-ethyl-N-[2-(hydroxymethyl)-3-(1-methylpyrazol-4-yl)propyl]benzenesulfonamide is a synthetic organic compound characterized by its complex structure, which includes a benzenesulfonamide core, an ethyl group, and a pyrazole ring
Properties
IUPAC Name |
2-ethyl-N-[2-(hydroxymethyl)-3-(1-methylpyrazol-4-yl)propyl]benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23N3O3S/c1-3-15-6-4-5-7-16(15)23(21,22)18-10-14(12-20)8-13-9-17-19(2)11-13/h4-7,9,11,14,18,20H,3,8,10,12H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UHTCPKNVYSWESW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=CC=C1S(=O)(=O)NCC(CC2=CN(N=C2)C)CO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-ethyl-N-[2-(hydroxymethyl)-3-(1-methylpyrazol-4-yl)propyl]benzenesulfonamide typically involves multiple steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized via the reaction of hydrazine with a 1,3-diketone under acidic or basic conditions.
Attachment of the Hydroxymethyl Group: The hydroxymethyl group is introduced through a hydroxymethylation reaction, often using formaldehyde and a suitable catalyst.
Formation of the Benzenesulfonamide Core: The benzenesulfonamide core is synthesized by sulfonation of benzene followed by amination.
Coupling Reactions: The final step involves coupling the pyrazole derivative with the benzenesulfonamide core under controlled conditions, typically using a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-ethyl-N-[2-(hydroxymethyl)-3-(1-methylpyrazol-4-yl)propyl]benzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The nitro group (if present) can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions, where the sulfonamide nitrogen can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, or other strong oxidizing agents.
Reduction: Hydrogen gas with palladium on carbon, or other suitable reducing agents.
Substitution: Nucleophiles such as amines, thiols, or alcohols in the presence of a base.
Major Products
Oxidation: Conversion of the hydroxymethyl group to a carboxyl group.
Reduction: Conversion of nitro groups to amines.
Substitution: Formation of new sulfonamide derivatives with different substituents on the nitrogen atom.
Scientific Research Applications
Medicinal Chemistry: This compound can be explored for its potential as a drug candidate due to its structural features that may interact with biological targets.
Biological Studies: It can be used in studies to understand its effects on various biological pathways and its potential as a therapeutic agent.
Materials Science: The compound’s unique structure may lend itself to applications in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 2-ethyl-N-[2-(hydroxymethyl)-3-(1-methylpyrazol-4-yl)propyl]benzenesulfonamide would depend on its specific application. In medicinal chemistry, it may interact with enzymes or receptors, modulating their activity. The hydroxymethyl and pyrazole groups could be crucial for binding to the active sites of enzymes or receptors, influencing their function.
Comparison with Similar Compounds
Similar Compounds
N-(2-hydroxyethyl)-benzenesulfonamide: Similar structure but lacks the pyrazole ring.
N-(3-hydroxypropyl)-benzenesulfonamide: Similar structure but with a different alkyl chain length.
N-(2-hydroxyethyl)-N-methylbenzenesulfonamide: Similar structure but with a methyl group instead of the pyrazole ring.
Uniqueness
2-ethyl-N-[2-(hydroxymethyl)-3-(1-methylpyrazol-4-yl)propyl]benzenesulfonamide is unique due to the presence of both the pyrazole ring and the hydroxymethyl group, which may confer distinct chemical and biological properties compared to its analogs. This combination of functional groups can lead to unique interactions with biological targets and distinct reactivity in chemical processes.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
